molecular formula C19H21NO3S B4642115 2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID

2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID

Cat. No.: B4642115
M. Wt: 343.4 g/mol
InChI Key: KMXFOXVATFNCRN-UHFFFAOYSA-N
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Description

2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a diphenylpropyl group, an amino group, an oxoethyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID typically involves multiple steps One common method starts with the preparation of the diphenylpropylamine intermediate This intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}THIO)ACETIC ACID: Similar structure but with a thio group instead of a sulfanyl group.

    2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-HYDROXYETHYL}SULFANYL)ACETIC ACID: Contains a hydroxyethyl group instead of an oxoethyl group.

Uniqueness

2-({2-[(3,3-DIPHENYLPROPYL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(3,3-diphenylpropylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(13-24-14-19(22)23)20-12-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXFOXVATFNCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CSCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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